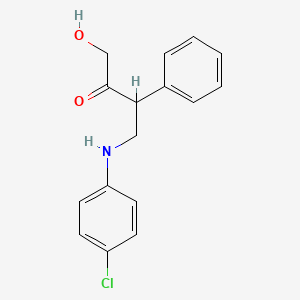
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is an organic compound that features a chloroaniline group attached to a hydroxyphenylbutanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one typically involves the reaction of 4-chloroaniline with a suitable ketone precursor under controlled conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 4-chloroaniline is reacted with a phenylbutanone derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A simpler compound with a similar chloroaniline group but lacking the hydroxyphenylbutanone backbone.
4-(4-Substituted-anilino)quinoline derivatives: Compounds with similar aniline groups but different core structures, often used in medicinal chemistry.
Uniqueness
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenylbutanone backbone allows for additional interactions and modifications compared to simpler aniline derivatives .
Propiedades
Número CAS |
918785-07-6 |
|---|---|
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
4-(4-chloroanilino)-1-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-6-8-14(9-7-13)18-10-15(16(20)11-19)12-4-2-1-3-5-12/h1-9,15,18-19H,10-11H2 |
Clave InChI |
PCFIHBWVXSMKBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Cl)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
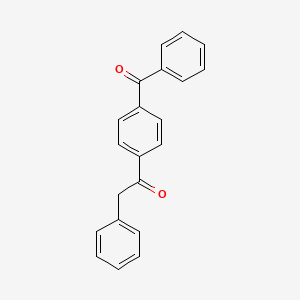
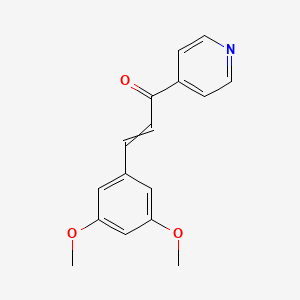
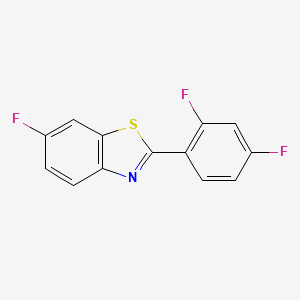
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
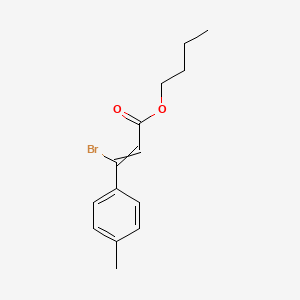


![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)
![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
